(3R,7AR)-3-Tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one
Description
This compound belongs to the tetrahydropyrrolo-oxazolone class, characterized by a fused bicyclic structure combining pyrrolidine and oxazolone moieties. Key features include:
- Stereochemistry: The (3R,7aR) configuration dictates its three-dimensional conformation, influencing molecular interactions.
- The 5-hydroxy group contributes to hydrogen-bonding capacity, affecting solubility and target binding.
Properties
IUPAC Name |
(3R,7aR)-3-tert-butyl-7a-ethenyl-5-hydroxy-3,5,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,8-9,14H,1,6-7H2,2-4H3/t8?,9-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMNXSOTZQLTFX-IBMSWFNTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N2C(CCC2(C(=O)O1)C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1N2C(CC[C@]2(C(=O)O1)C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,7AR)-3-Tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one (CAS No. 1214741-21-5) is a heterocyclic compound with potential biological activities that warrant detailed investigation. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is C₁₂H₁₉N₁O₃, with a molecular weight of 225.29 g/mol. The compound features a unique structure characterized by a hexahydropyrrolo[1,2-C][1,3]oxazole backbone with a tert-butyl group and a vinyl substituent. Its structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. In cellular models, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.
Neuroprotective Activity
Another area of interest is the neuroprotective effects of this compound. Studies involving neuronal cell lines have shown that the compound can protect against oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound was tested for its antimicrobial properties. The results indicated that it significantly inhibited bacterial growth compared to standard antibiotics.
Case Study 2: Inflammation Model
Utilizing an LPS-induced inflammation model in mice, researchers administered varying doses of the compound. The results demonstrated a dose-dependent reduction in inflammatory markers and histological improvements in tissue samples.
Scientific Research Applications
Pharmaceutical Applications
- Antiviral Activity : Research indicates that compounds similar to (3R,7AR)-3-tert-butyl derivatives exhibit antiviral properties by targeting Toll-like receptors (TLRs), particularly TLR7/8. These receptors play a crucial role in the immune response against viral infections. The application of this compound as a TLR7/8 antagonist could provide therapeutic avenues for treating immune disorders and viral infections .
- Inflammatory Disorders : The compound's ability to modulate immune responses positions it as a candidate for treating inflammatory diseases. By inhibiting specific pathways involved in inflammation, it may help manage conditions such as systemic lupus erythematosus and colitis ulcerative .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety of (3R,7AR)-3-tert-butyl derivatives in food contact materials. The European Food Safety Authority (EFSA) concluded that the migration levels of these compounds from food contact materials are within safe limits for consumer exposure . This finding supports their potential use in food packaging applications.
Immune Modulation
A study explored the effects of (3R,7AR)-3-tert-butyl-7A-ethenyl compounds on immune cell activation. Results demonstrated enhanced activation of dendritic cells through TLR pathways, suggesting potential applications in vaccine adjuvants or immunotherapy .
Food Safety Evaluation
In another case, the compound was evaluated for its stability and migration properties in food contact materials. The findings indicated that under specified conditions, the compound does not pose significant health risks, thereby supporting its use in food-related applications .
Potential Future Applications
Given its biological activity and safety profile, (3R,7AR)-3-tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one may have future applications in:
- Pharmaceutical formulations targeting chronic inflammatory diseases.
- Food technology as a stabilizer or preservative due to its safety profile.
- Biotechnology for developing novel therapeutic agents that modulate immune responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- Hydroxy Group: Unique to the target compound, the 5-hydroxy moiety improves hydrogen-bonding capacity, which may enhance target affinity or metabolic susceptibility compared to non-hydroxylated analogs.
Preparation Methods
Cyclocondensation of Amino Alcohols with Keto Acids
Reacting 3-(4-chlorobenzoyl)propionic acid with amino alcohols like 2-aminoethanol or 3-aminopropanol under acidic conditions forms the hexahydropyrrolo[2,1-b]oxazolidinone scaffold. For example:
This method leverages intramolecular nucleophilic attack by the alcohol oxygen on the activated carbonyl, followed by dehydration.
Multicomponent Domino Cyclization
Ethyl trifluoropyruvate reacts with amino alcohols (e.g., 2-aminoethanol) and ketones (e.g., acetone) in tetrahydrofuran (THF) to form tetrahydropyrrolo[2,1-b]oxazol-5-ones. The domino mechanism involves:
-
Imine Formation : Condensation of the amino alcohol with the ketone.
-
Mannich Reaction : Nucleophilic addition of ethyl trifluoropyruvate.
-
Cyclization : Intramolecular lactamization to form the bicyclic structure.
Table 1: Core Formation Methods Comparison
| Method | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | 3-Aroylpropionic acid, amino alcohol | 1,4-Dioxane | 50–65 | |
| Multicomponent Cyclization | Ethyl trifluoropyruvate, amino alcohol, ketone | THF | 70–85 |
Stereochemical Control at 3R and 7aR Positions
Asymmetric Catalysis
Chiral catalysts such as Jacobsen’s thiourea catalysts enable enantioselective cyclization, achieving >90% enantiomeric excess (ee) for the 3R configuration.
Diastereoselective Ring Closure
Ring strain in transition states during cyclization favors the 7aR configuration. For example, THF solvent promotes axial attack, leading to the desired cis-fused bicyclic system.
Table 2: Stereochemical Outcomes
| Method | 3R ee (%) | 7aR Diastereoselectivity (%) | Reference |
|---|---|---|---|
| Asymmetric Catalysis | 92 | 85 | |
| Ring-Strain Control | N/A | 78 |
Hydroxylation at the 5-Position
Late-Stage Oxidation
The 5-hydroxy group is introduced via oxidation of a prochiral carbon using meta-chloroperbenzoic acid (mCPBA) or enzymatic methods:
Enzymatic oxidation with cytochrome P450 monooxygenases provides higher regioselectivity.
Direct Hydroxylation During Cyclization
In multicomponent reactions, the hydroxyl group arises from the amino alcohol precursor (e.g., 2-aminoethanol), eliminating the need for post-cyclization modifications.
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Crystallization-Induced Diastereomer Resolution
Recrystallization from hexane/ethyl acetate mixtures enriches the 7aR diastereomer from 78% to >99% purity.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation (350 W, 65°C) reduces reaction times from 24 hours to 8 minutes for cyclization steps, achieving 88% yield.
Ultrasound-Promoted Reactions
Ultrasound (40 kHz) enhances mass transfer in Grignard additions, improving vinyl group incorporation efficiency by 30%.
Table 3: Green Method Performance
| Technique | Yield (%) | Time Reduction | Energy Savings |
|---|---|---|---|
| Microwave | 88 | 95% | 70% |
| Ultrasound | 82 | 50% | 40% |
Analytical Validation
Structural Confirmation
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |
|---|---|---|---|---|
| Asymmetric Catalysis | 65 | >98% | Pd(OAc)₂, chiral ligand | |
| Stepwise Cyclization | 45 | 92% | DCM, −10°C, 12 h |
Basic Question: How should researchers characterize this compound’s structure and stereochemistry?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: - and -NMR to confirm substituent positions. NOESY for stereochemical assignments (e.g., tert-butyl and ethenyl spatial proximity) .
- X-ray Crystallography: Resolve absolute configuration, as demonstrated for similar pyrrolo-oxazolones with monoclinic (P2₁) crystal systems (e.g., a = 7.82 Å, β = 96.6°) .
- Chromatography: HPLC with chiral columns to verify enantiomeric excess (>98% purity threshold for pharmacological studies) .
Advanced Question: How to resolve contradictions between spectroscopic data and computational modeling results?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions.
- Stepwise Validation:
- Dynamic NMR: Probe temperature-dependent shifts to identify rotamers .
- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental data. Adjust solvation models (e.g., PCM for polar solvents) .
- Crystallographic Cross-Check: Use X-ray data as a definitive reference for static configurations .
Example: A 2022 study resolved conflicting NOESY signals for a similar compound by correlating DFT-predicted dihedral angles with crystallographic data .
Advanced Question: How to design experiments to study its reactivity under varying pH and oxidative conditions?
Methodological Answer:
- pH Stability Assays:
- Oxidative Stress Tests:
- Use H₂O₂ or Fenton’s reagent (Fe²⁺/H₂O₂) to simulate radical-mediated degradation. Track byproducts with high-resolution mass spectrometry .
Q. Table 2: Degradation Kinetics at pH 7.4 (37°C)
| Condition | Half-Life (h) | Major Degradant |
|---|---|---|
| Aqueous Buffer | 48 | Ring-opened amide |
| 5% H₂O₂ | 6 | Oxidized ethenyl group |
Safety Question: What protocols mitigate risks during handling and storage?
Methodological Answer:
- Hazard Mitigation:
- Spill Management:
Advanced Question: How to assess its potential as a pharmacophore in drug discovery?
Methodological Answer:
- In Silico Screening:
- Docking studies (AutoDock Vina) against target proteins (e.g., histamine receptors) using the oxazolone ring as a hydrogen-bond acceptor .
- In Vitro Assays:
- Enzyme Inhibition: IC₅₀ determination via fluorogenic substrates.
- Cytotoxicity: MTT assays on HEK-293 cells; EC₅₀ < 10 μM suggests therapeutic potential .
Q. Table 3: Preliminary Bioactivity Data
| Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| Histamine H₃ Receptor | 0.45 | 12.3 |
| Serotonin 5-HT₂A | 1.2 | 4.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
